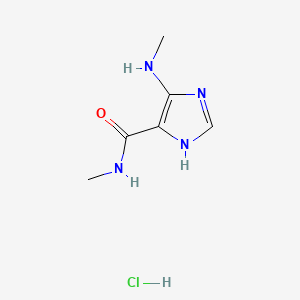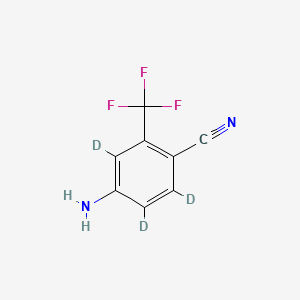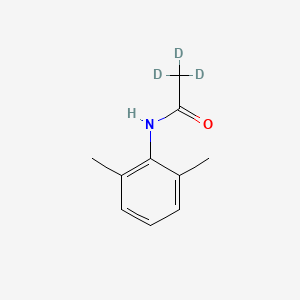
1-(3-Pyridyl)-1-butanone-4-carboxylic Acid-d4
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3-Pyridyl)-1-butanone-4-carboxylic Acid-d4 is a deuterated analog of a compound used in various scientific research applications. Deuterium, a stable isotope of hydrogen, is incorporated into the molecule to enhance its stability and traceability in experimental settings. This compound is particularly useful in studies involving metabolic pathways and the effects of tobacco-specific carcinogens.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Pyridyl)-1-butanone-4-carboxylic Acid-d4 typically involves the incorporation of deuterium into the parent compound, 1-(3-Pyridyl)-1-butanone-4-carboxylic acid. This can be achieved through various methods, including catalytic hydrogenation using deuterium gas or deuterated reagents. The reaction conditions often require a controlled environment with specific temperatures and pressures to ensure the efficient incorporation of deuterium.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and precise control systems to maintain the required reaction conditions. The use of deuterated solvents and reagents is crucial to achieve high yields and purity of the final product.
化学反応の分析
Types of Reactions
1-(3-Pyridyl)-1-butanone-4-carboxylic Acid-d4 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The pyridyl group can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Conditions for substitution reactions often involve the use of bases like sodium hydroxide (NaOH) or acids like hydrochloric acid (HCl).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
科学的研究の応用
1-(3-Pyridyl)-1-butanone-4-carboxylic Acid-d4 is widely used in scientific research, including:
Chemistry: As a tracer in studies involving metabolic pathways and reaction mechanisms.
Biology: In the investigation of biological processes and the effects of deuterium on cellular functions.
Medicine: For studying the metabolic activation of tobacco-specific carcinogens and their impact on human health.
Industry: In the development of new materials and compounds with enhanced stability and performance.
作用機序
The mechanism of action of 1-(3-Pyridyl)-1-butanone-4-carboxylic Acid-d4 involves its incorporation into metabolic pathways where it can act as a tracer. The deuterium atoms provide a distinct signature that can be detected using mass spectrometry, allowing researchers to track the compound’s distribution and transformation within biological systems. This helps in understanding the molecular targets and pathways involved in the metabolism of related compounds.
類似化合物との比較
Similar Compounds
4-Hydroxy-1-(3-pyridyl)-1-butanone (3,3,4,4-D4): Another deuterated analog used in similar research applications.
4-(Methylnitrosamino)-1-(3-pyridyl)-1-butanone: A tobacco-specific carcinogen studied for its role in lung cancer.
Uniqueness
1-(3-Pyridyl)-1-butanone-4-carboxylic Acid-d4 is unique due to its specific deuterium labeling, which enhances its stability and traceability in experimental settings. This makes it particularly valuable in studies requiring precise tracking of metabolic pathways and the effects of carcinogens.
特性
CAS番号 |
1623019-52-2 |
|---|---|
分子式 |
C9H9NO3 |
分子量 |
183.199 |
IUPAC名 |
4-oxo-4-(2,4,5,6-tetradeuteriopyridin-3-yl)butanoic acid |
InChI |
InChI=1S/C9H9NO3/c11-8(3-4-9(12)13)7-2-1-5-10-6-7/h1-2,5-6H,3-4H2,(H,12,13)/i1D,2D,5D,6D |
InChIキー |
JGSUNMCABQUBOY-NMRLXUNGSA-N |
SMILES |
C1=CC(=CN=C1)C(=O)CCC(=O)O |
同義語 |
4-Oxo-4-(3-pyridyl)butyric Acid-d4; γ-Oxo-3-pyridinebutanoic Acid-d4; 4-(3-Pyridyl)-4-oxobutyric Acid-d4; 4-Oxo-4-(3-pyridyl)butanoic Acid-d4; |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。









![5-Methoxyoxepino[3,2-d]isoxazole](/img/structure/B589915.png)


